Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
Overview
Description
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds are known to undergo reactions at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, which can undergo various chemical reactions due to the stability provided by the aromatic ring .
Mode of Action
The compound likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . This results in the replacement of one group (the leaving group) by another group (the nucleophile) .
Biochemical Pathways
Similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .
Result of Action
The compound’s potential to undergo nucleophilic substitution suggests that it could participate in the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-chloroacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoxazole derivative, while oxidation can produce an isoxazole carboxylic acid.
Scientific Research Applications
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-5-methylisoxazole-3-carboxylate
- Methyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
- Ethyl 4-(bromomethyl)-5-ethylisoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of both the chloromethyl and ethyl groups on the isoxazole ring. This specific substitution pattern can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-5-ethyl-1,2-oxazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGMKJIZDYNRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)OCC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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